molecular formula C11H9BrN2O2 B8433545 4-bromo-N-methyl-2-nitro-1-naphthylamine

4-bromo-N-methyl-2-nitro-1-naphthylamine

Cat. No.: B8433545
M. Wt: 281.10 g/mol
InChI Key: WTUKHSIDGWNWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-methyl-2-nitro-1-naphthylamine is a brominated, nitro-substituted naphthylamine derivative. The presence of bromine (electron-withdrawing halogen), a nitro group (strong electron-withdrawing substituent), and an N-methyl group likely influences its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

4-bromo-N-methyl-2-nitronaphthalen-1-amine

InChI

InChI=1S/C11H9BrN2O2/c1-13-11-8-5-3-2-4-7(8)9(12)6-10(11)14(15)16/h2-6,13H,1H3

InChI Key

WTUKHSIDGWNWSV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C2=CC=CC=C21)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Brominated Naphthylamine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Applications/Notes References
4-Bromo-2-methylnaphthalen-1-amine 4-Br, 2-CH₃, 1-NH₂ C₁₁H₁₀BrN 236.11 3.5 Intermediate, API, lab chemicals
4-Bromo-N,N-dimethylnaphthalen-1-amine 4-Br, 1-N(CH₃)₂ C₁₂H₁₂BrN 241.14* ~4.0† Discontinued lab reagent
1-Bromo-2-naphthylamine 1-Br, 2-NH₂ C₁₀H₈BrN 222.08 ~2.8‡ Pharmaceutical intermediate
N-Phenyl-1-naphthylamine (PANA) 1-NH-C₆H₅ C₁₆H₁₃N 219.29 4.2 Carcinogenic rubber additive
Target: this compound 4-Br, 2-NO₂, 1-NHCH₃ C₁₁H₁₀BrN₂O₂ 314.12* ~3.8† Hypothetical: Nitro group enhances reactivity N/A

*Calculated based on molecular formula.
†Estimated based on substituent contributions.
‡Derived from analogs.

Substituent Effects and Reactivity

  • 4-Bromo-2-methylnaphthalen-1-amine (CAS 37113-08-9): The methyl group at position 2 increases lipophilicity (XLogP3 = 3.5), while the amino group at position 1 enables hydrogen bonding. Used in APIs and intermediates .
  • 4-Bromo-N,N-dimethylnaphthalen-1-amine (CAS 59557-93-6) : Dimethylation reduces hydrogen-bonding capacity, raising logP (~4.0) and limiting solubility. Discontinued due to specialized lab requirements .
  • 1-Bromo-2-naphthylamine (CAS 20191-75-7): Simpler structure with bromine and amino groups at adjacent positions. Lower molecular weight (222.08) and logP (~2.8) suggest moderate solubility, suitable for pharmaceutical synthesis .
  • N-Phenyl-1-naphthylamine (PANA): Despite lacking bromine/nitro groups, its carcinogenicity in mice (induction of hemangiosarcoma) highlights risks associated with aromatic amines, especially after metabolic activation .

Comparison with Target Compound: The nitro group in this compound likely increases electrophilicity and oxidative reactivity compared to analogs with amino or methyl groups. This could enhance its utility in coupling reactions but may also raise toxicity concerns. The N-methyl group may reduce metabolic deamination compared to primary amines.

Physicochemical Properties

  • Lipophilicity: The target compound’s estimated logP (~3.8) falls between 4-bromo-2-methylnaphthalen-1-amine (3.5) and PANA (4.2), reflecting a balance between nitro (polar) and bromine/methyl (non-polar) groups.

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